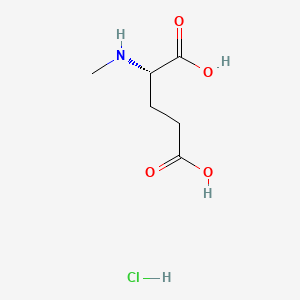

N-Me-Glu-OH.HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Methyl-L-glutamic acid hydrochloride, also known as N-Me-Glu-OH.HCl, is an organic compound derived from glutamic acid. It is characterized by the presence of a methyl group attached to the amino group of the glutamic acid molecule. This compound appears as a white crystalline solid and is soluble in water. It has been studied for its potential antioxidant and anti-inflammatory properties, as well as its role in the nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-L-glutamic acid hydrochloride can be synthesized through the methylation of L-glutamic acid. One common method involves the use of methyl iodide (CH3I) or methyl bromide (CH3Br) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction typically takes place in an aqueous or organic solvent under controlled temperature conditions .

Another method involves the use of methyl magnesium iodide (MeMgI) or methyl magnesium bromide (MeMgBr) as methylating agents. These reagents react with L-glutamic acid to form N-methyl-L-glutamic acid, which is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) .

Industrial Production Methods

Industrial production of N-Methyl-L-glutamic acid hydrochloride often involves large-scale methylation reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically purified through crystallization or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-L-glutamic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it back to its parent amino acid, L-glutamic acid.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like ammonia (NH3) or amines under basic conditions.

Major Products

Oxidation: Oxo derivatives of N-Methyl-L-glutamic acid.

Reduction: L-glutamic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-L-glutamic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.

Biology: Studies have explored its role in modulating neurotransmitter activity and its potential neuroprotective effects.

Medicine: Research is ongoing into its potential use in treating neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease.

Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing

Mechanism of Action

N-Methyl-L-glutamic acid hydrochloride exerts its effects primarily through interaction with glutamate receptors in the nervous system. It can modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic transmission and plasticity. This modulation can influence neuronal excitability and has potential implications for neuroprotection and cognitive enhancement .

Comparison with Similar Compounds

Similar Compounds

N-Methyl-D-aspartic acid (NMDA): Another methylated derivative of an amino acid, known for its role in activating NMDA receptors.

L-Glutamic acid: The parent compound of N-Methyl-L-glutamic acid, widely studied for its role as a neurotransmitter.

N-Methyl-L-aspartic acid: Similar in structure but with different functional properties

Uniqueness

N-Methyl-L-glutamic acid hydrochloride is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its ability to modulate NMDA receptor activity sets it apart from other similar compounds and makes it a valuable tool in neuropharmacological research .

Biological Activity

N-Methyl-L-glutamic acid hydrochloride (N-Me-Glu-OH.HCl) is a derivative of glutamic acid, an amino acid that plays a critical role in various biological processes. This compound has garnered interest for its potential biological activities, particularly in the context of neurobiology, cancer research, and metabolic studies. This article delves into the biological activity of this compound, presenting findings from diverse sources, case studies, and relevant data.

This compound is synthesized through the methylation of glutamic acid. The hydrochloride form increases its solubility in aqueous solutions, making it suitable for various biological assays. Its structure can be represented as follows:

1. Neuroprotective Effects

This compound exhibits neuroprotective properties, which are primarily attributed to its role as an agonist at glutamate receptors. Research indicates that it may help mitigate excitotoxicity—a process where excessive glutamate leads to neuronal damage. Studies have shown that N-Me-Glu can enhance neuronal survival under conditions that typically induce apoptosis.

Case Study: Neuroprotection in Ischemic Models

- In a study involving ischemic models, administration of this compound resulted in a significant reduction in neuronal cell death compared to control groups. The protective effect was linked to decreased levels of reactive oxygen species (ROS) and improved mitochondrial function .

2. Anti-Cancer Activity

Recent investigations suggest that this compound may possess anti-cancer properties. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Table 1: Anti-Cancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Induction of apoptosis via caspase activation |

| MDA-MB-231 (Breast) | 10 | Inhibition of glycolysis and autophagy |

Research Findings:

- A study reported that this compound significantly reduced cell viability in A549 cells by inducing apoptosis through the activation of caspase pathways . Additionally, it was observed to disrupt metabolic pathways critical for cancer cell survival.

3. Modulation of Metabolic Processes

This compound also influences metabolic processes by modulating the secretion of anabolic hormones and enhancing energy metabolism during physical exertion.

Case Study: Exercise-Induced Hormonal Response

- In a controlled trial, participants supplemented with this compound exhibited increased levels of insulin and glucagon during exercise, suggesting enhanced metabolic flexibility and energy utilization .

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinity of this compound with various receptors and enzymes. These studies suggest that the compound has a high affinity for NMDA receptors, which are implicated in learning and memory processes.

Table 2: Molecular Docking Results

Properties

IUPAC Name |

(2S)-2-(methylamino)pentanedioic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-7-4(6(10)11)2-3-5(8)9;/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11);1H/t4-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYOOVKHWQMRIQ-WCCKRBBISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCC(=O)O)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CCC(=O)O)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.